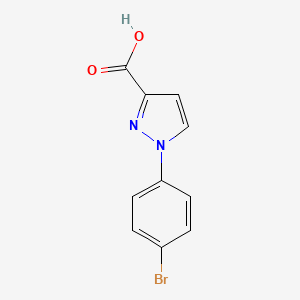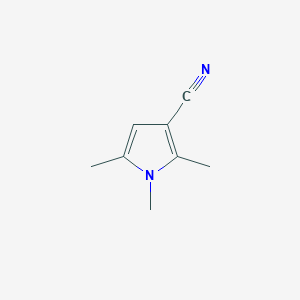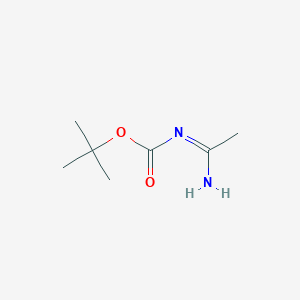
3-Amino-2-hydroxy-5-methyl acetylbenzene hcl
Overview
Description
3-Amino-2-hydroxy-5-methyl acetylbenzene hydrochloride: is an organic compound with the molecular formula C9H12ClNO2 It is a derivative of acetylbenzene, featuring amino, hydroxy, and methyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 3-nitro-2-hydroxy-5-methyl acetylbenzene.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Hydrochloride Formation: The resulting 3-amino-2-hydroxy-5-methyl acetylbenzene is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the synthesis of 3-amino-2-hydroxy-5-methyl acetylbenzene hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Catalytic Hydrogenation: Using a fixed-bed reactor for the reduction step.
Crystallization: The hydrochloride salt is crystallized from an aqueous solution to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can undergo electrophilic substitution reactions, such as diazotization followed by coupling with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by coupling with phenols or amines.
Major Products
Oxidation: 3-Amino-2-oxo-5-methyl acetylbenzene.
Reduction: 3-Amino-2-hydroxy-5-methyl benzyl alcohol.
Substitution: Various azo compounds depending on the coupling partner.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Catalyst Development: Investigated for its potential as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its ability to inhibit certain enzymes, making it a candidate for drug development.
Biochemical Probes: Used in research to study biochemical pathways involving amino and hydroxy groups.
Medicine
Pharmaceuticals: Potential use in the development of drugs targeting specific enzymes or receptors.
Diagnostic Agents: Explored as a component in diagnostic assays due to its unique chemical properties.
Industry
Dye Manufacturing: Used in the synthesis of azo dyes.
Polymer Production: Investigated for its role in the production of specialty polymers with specific functional groups.
Mechanism of Action
The mechanism by which 3-amino-2-hydroxy-5-methyl acetylbenzene hydrochloride exerts its effects depends on its interaction with molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The hydroxy and amino groups play crucial roles in these interactions, forming hydrogen bonds and other interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-hydroxy-4-methyl acetylbenzene hydrochloride: Similar structure but with the methyl group in a different position.
3-Amino-2-hydroxy-5-ethyl acetylbenzene hydrochloride: Similar structure but with an ethyl group instead of a methyl group.
3-Amino-2-hydroxy-5-methyl benzaldehyde hydrochloride: Similar structure but with an aldehyde group instead of an acetyl group.
Uniqueness
3-Amino-2-hydroxy-5-methyl acetylbenzene hydrochloride is unique due to the specific positioning of its functional groups, which influences its reactivity and interaction with other molecules. This makes it particularly useful in applications where precise molecular interactions are required, such as in enzyme inhibition or as a building block in organic synthesis.
Properties
IUPAC Name |
1-(3-amino-2-hydroxy-5-methylphenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-5-3-7(6(2)11)9(12)8(10)4-5;/h3-4,12H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVFTYYBYDADCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)O)C(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[(Dimethylamino)methyl]pyridin-2-amine](/img/structure/B1521346.png)


![1-Amino-3-boc-3-azabicyclo[3.1.0]hexane](/img/structure/B1521351.png)



